molecular formula C28H36F3N5O8 B8072585 Damgo (tfa)

Damgo (tfa)

Cat. No.: B8072585
M. Wt: 627.6 g/mol
InChI Key: NIGIQPUQVVEMTD-NJUGUJQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

DAMGO (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process typically involves the following steps:

Industrial Production Methods

Industrial production of DAMGO (TFA) follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-quality DAMGO (TFA) suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

DAMGO (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS)

    Purification: High-performance liquid chromatography (HPLC)

Major Products Formed

The major product formed from the synthesis of DAMGO (TFA) is the peptide itself, [D-Ala2, N-MePhe4, Gly-ol]-enkephalin trifluoroacetate. No significant by-products are typically observed due to the specificity of the synthetic process .

Mechanism of Action

DAMGO (TFA) exerts its effects by selectively binding to and activating μ-opioid receptors. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels inhibits the release of neurotransmitters, leading to analgesic effects . The molecular targets involved include the μ-opioid receptor and downstream signaling pathways such as the Gi/o protein-coupled pathway .

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O6.C2HF3O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;3-2(4,5)1(6)7/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);(H,6,7)/t17-,21+,22+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIQPUQVVEMTD-NJUGUJQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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